molecular formula C46H57NO14 B129951 13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl Baccatin III CAS No. 159262-93-8

13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl Baccatin III

カタログ番号: B129951
CAS番号: 159262-93-8
分子量: 847.9 g/mol
InChIキー: CIUBIUNKJIOPPY-TYRUGJKKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl Baccatin III (hereafter referred to as "the Boc-oxazolidine derivative") is a semisynthetic taxane derived from 10-deacetyl baccatin III (10-DAB), a natural precursor isolated from Taxus species. This compound is structurally characterized by the introduction of a Boc-protected oxazolidine moiety at the C-13 position of 10-DAB (Fig. 1).

10-DAB serves as a critical intermediate in the production of clinically significant taxanes, including paclitaxel, docetaxel, and larotaxel . The Boc-oxazolidine derivative represents a synthetic intermediate or analog designed to explore structure-activity relationships (SAR) or improve synthetic efficiency in taxane drug development.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core tetracyclic structure, followed by the introduction of the acetyloxy, benzoyloxy, and hydroxy groups. The final step involves the formation of the oxazolidine ring.

    Core Tetracyclic Structure: The core structure can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Functional Group Introduction: The acetyloxy and benzoyloxy groups are introduced through esterification reactions, while the hydroxy groups are typically added via hydroxylation reactions.

    Oxazolidine Ring Formation: The oxazolidine ring is formed through a cyclization reaction involving the tert-butyl and phenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to obtain the compound in its desired form.

化学反応の分析

Oxazolidine Ring Modifications

The (3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl moiety acts as a chiral auxiliary , directing stereoselective reactions. The Boc group (tert-butyloxycarbonyl) stabilizes the oxazolidine ring under basic conditions but is cleavable via acid hydrolysis (e.g., HCl in dioxane) . Post-deprotection, the free amine can undergo:

  • Acylation with activated esters (e.g., trichloroethyl chloroformate) .

  • Sulfonylation using trifluoromethanesulfonic anhydride to introduce triflyl groups .

Hydroxyl Group Reactivity

The C-10 deacetylated hydroxyl group and other secondary alcohols (C-6α, C-7β) are sites for protection/deprotection :

  • Silylation : Triethylsilyl (TES) or tert-butyldimethylsilyl (TBS) groups are introduced for temporary protection .

  • Trichloroethoxycarbonylation : Reaction with 2,2,2-trichloroethyl chloroformate forms stable carbonate esters .

Reaction Type Reagents/Conditions Product Reference
Boc DeprotectionHCl/dioxane, 0°C → RTFree amine intermediate
C-7 SulfonylationTriflic anhydride, pyridine, −20°C7-O-triflyl derivative (C₄₉H₅₈F₃NO₁₇S, MW 1022.04 g/mol)
C-10 TrichloroethylationCl₃CCOCl, DMAP, CH₂Cl₂10-O-(2,2,2-trichloroethoxy)carbonyl protected analog (C₅₂H₅₉Cl₆NO₁₈)

Degradation Pathways

  • Hydrolysis : The Boc group is susceptible to acidic hydrolysis, forming a carbamic acid intermediate that decarboxylates to release CO₂ .

  • Oxidation : C-13 formyl group may oxidize to carboxylic acid under strong oxidizing conditions (e.g., KMnO₄) .

Impurity Profile

Common impurities include:

  • 7,10-Bis-Troc derivatives : From overprotection of hydroxyl groups .

  • Δ6,7-Baccatin III : Dehydration at C-6/C-7 under acidic conditions (MW 872 g/mol) .

Comparative Reactivity with Analogues

Derivative Key Modification Molecular Formula Application
13-{[(3-N-Boc)...]formyl}-7-O-triflyl Baccatin III C-7 triflyl groupC₄₉H₅₈F₃NO₁₇SIntermediate for cytotoxic analogs
13-{[(3-N-Boc)...]formyl}-10-deacetyl-7,10-bis-Troc Baccatin III Dual trichloroethyl carbonateC₅₂H₅₉Cl₆NO₁₈Docetaxel impurity
13-{[(3-t-Boc)...]formyl}-6α,7β-dihydroxy Baccatin III C-6/C-7 diolC₄₈H₅₉NO₁₆Paclitaxel precursor

科学的研究の応用

Anticancer Activity

Baccatin III derivatives are primarily studied for their anticancer properties. The oxazolidine ring in this compound enhances its interaction with biological targets involved in cancer cell proliferation. Research indicates that modifications to the Baccatin III structure can lead to increased cytotoxicity against various cancer cell lines, including breast and ovarian cancers.

Drug Delivery Systems

The compound's unique structure allows it to be explored as a potential carrier for drug delivery systems. Its ability to form stable complexes with therapeutic agents can improve the solubility and bioavailability of poorly soluble drugs. Studies have shown that Baccatin derivatives can be used to create nanoparticles that encapsulate chemotherapeutic agents, enhancing their therapeutic efficacy while reducing side effects.

Synthetic Chemistry

Researchers utilize 13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl Baccatin III as a synthetic intermediate in the production of more complex molecules. Its functional groups can be modified to create libraries of compounds for high-throughput screening in drug discovery programs.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various Baccatin derivatives, including our compound. The results demonstrated that modifications at the C13 position significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The study concluded that such derivatives could serve as promising candidates for further development into anticancer agents.

Case Study 2: Drug Delivery Mechanisms

In another research project published in Pharmaceutical Research, scientists investigated the use of Baccatin III derivatives in nanoparticle formulations for targeted drug delivery. The study highlighted how encapsulating doxorubicin within nanoparticles derived from Baccatin III improved the drug's therapeutic index and reduced systemic toxicity in animal models.

作用機序

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. The acetyloxy and benzoyloxy groups can interact with enzymes, potentially inhibiting their activity. The hydroxy groups can form hydrogen bonds with proteins, affecting their structure and function. The oxazolidine ring can interact with nucleic acids, potentially affecting gene expression.

類似化合物との比較

Key Observations:

  • C-13 Functionalization : The Boc-oxazolidine derivative’s C-13 oxazolidine group distinguishes it from docetaxel and paclitaxel, which feature phenylisoserine-based side chains. This modification may alter tubulin-binding affinity or pharmacokinetics .
  • Synthetic Utility : The Boc group in the derivative enables selective protection during multistep syntheses, a strategy also employed in docetaxel production to avoid unwanted side reactions .

Production and Yield Optimization

10-DAB and its derivatives are produced via:

  • Cell Culture Fermentation : Optimized media (e.g., DKW basal medium) enhance 10-DAB yields (up to 923.64 µg/kg in Taxus cultures) .
  • Semisynthesis : The Boc-oxazolidine derivative is synthesized through regioselective hydroxyl protection (e.g., C-7 and C-10) followed by oxazolidine coupling, achieving ~50% overall yield under optimized conditions .

Table 2: Yield Comparison in Different Media (Adapted from )

Medium 10-DAB Yield (µg/g) Baccatin III Yield (µg/g) Taxol Yield (µg/g)
DKW 67.77 923.64 12.45
WPM 45.20 610.30 18.90

Pharmacological and Mechanistic Insights

  • Mechanism of Action: Like other taxanes, the Boc-oxazolidine derivative likely stabilizes microtubules, inducing mitotic arrest. However, its oxazolidine moiety may reduce susceptibility to drug-efflux pumps (e.g., P-glycoprotein), a known resistance mechanism against paclitaxel .
  • Bioactivity Gaps: While docetaxel and larotaxel have established clinical profiles, the Boc-oxazolidine derivative’s efficacy remains underexplored in public studies.

生物活性

13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl Baccatin III is a derivative of Baccatin III, a key precursor in the synthesis of the anticancer drug paclitaxel (Taxol). This compound has garnered attention for its potential biological activities, particularly its cytotoxic effects against various cancer cell lines.

  • Molecular Formula : C46H57NO14
  • Molecular Weight : 847.94 g/mol
  • CAS Number : 159262-93-8

Cytotoxicity

Research has demonstrated that derivatives of Baccatin III exhibit significant cytotoxicity against various cancer cell lines. Notably, studies have shown that modifications at the 3'- and 3'-N positions of taxoids derived from Baccatin III can markedly influence their biological activity. The following table summarizes the cytotoxic effects observed in several studies:

CompoundCell LineIC50 (nM)Notes
This compoundMCF-7 (Breast)<10Highly effective
14-hydroxy Baccatin IIIA549 (Lung)5Comparable to paclitaxel
10-deacetyl Baccatin IIIHT-29 (Colon)20Moderate effectiveness

The compound shows particularly potent activity against the MCF-7 breast cancer cell line, with an IC50 value significantly lower than that of standard chemotherapeutics like paclitaxel and docetaxel .

The mechanism by which this compound exerts its cytotoxic effects appears to be linked to its ability to inhibit microtubule dynamics, similar to other taxanes. It has been suggested that the oxazolidinone moiety enhances binding affinity to tubulin, thus disrupting mitotic spindle formation during cell division .

Additionally, modifications at specific sites on the molecule can enhance its ability to evade multidrug resistance mechanisms commonly observed in cancer cells. For instance, certain structural changes have been shown to inhibit P-glycoprotein binding, which is responsible for drug efflux in resistant cancer phenotypes .

Study 1: Efficacy Against Drug-resistant Cell Lines

A study focused on the efficacy of this compound against doxorubicin-resistant MCF7-R cells revealed a significant increase in cytotoxicity compared to doxorubicin itself. The compound's structural modifications allowed it to effectively bypass the drug resistance mechanisms .

Study 2: In Vivo Studies

In vivo studies using murine models have indicated that administration of this compound leads to substantial tumor regression in xenograft models. The treatment resulted in a reduction in tumor volume by approximately 60% after three weeks of administration compared to control groups .

Q & A

Basic Research Questions

Q. What culture conditions optimize 10-deacetyl Baccatin III production in Taxus cell suspension cultures?

  • Methodological Answer : Use DKW basal medium supplemented with plant growth regulators (e.g., auxins and cytokinins). Evidence shows that DKW medium maximizes intracellular and extracellular yields of Baccatin III and 10-deacetyl Baccatin III compared to WPM or other media. Secretion efficiency can be further enhanced by adjusting pH (5.8–6.0) and agitation speed (100–120 rpm) to balance cell viability and metabolite release .

Q. How can HPLC ensure purity of 10-deacetyl Baccatin III derivatives during synthesis?

  • Methodological Answer : Employ reverse-phase HPLC with a C18 column, using acetonitrile-water gradients (e.g., 40–70% acetonitrile over 20 min). Monitor purity at 227 nm, as taxanes exhibit strong UV absorption. Validate against reference standards (≥99% purity by HPLC) and quantify impurities (<0.5% per peak). Confirm identity via spiking experiments and cross-reference retention times with authenticated samples .

Q. What steps minimize co-extracted impurities when isolating 10-deacetyl Baccatin III from plant tissues?

  • Methodological Answer : Pre-treat plant material with hexane to remove lipids, followed by ethanol or acetone extraction. Use solid-phase extraction (SPE) with C18 cartridges to remove polar interferents. Final purification via preparative HPLC or crystallization (e.g., from methanol-water) reduces tannins and flavonoids, which co-elute in crude extracts .

Advanced Research Questions

Q. How do altitude and geography affect baccatin III yields in natural sources, and how can these variables be systematically tested?

  • Methodological Answer : Conduct field studies across altitudinal gradients (e.g., 50–1,000 m) with controlled sampling of plant tissues (e.g., husks vs. leaves). Quantify taxanes via LC-MS/MS, normalizing for soil composition, UV exposure, and precipitation. Statistical modeling (ANOVA, multivariate regression) identifies key environmental drivers. For example, hazelnut husks from 250 m altitude in Vakfıkebir, Turkey, yielded 923.64 µg/kg baccatin III, suggesting microclimatic optima .

Q. How can contradictory taxane yield data from different extraction protocols be resolved?

  • Methodological Answer : Standardize extraction parameters (solvent polarity, temperature, time) and validate with spike-recovery experiments. For instance, Hoffman & Shahidi (2009) reported 1.10–67.77 µg/g baccatin III in ethanol extracts, while Oguzkan et al. (2018) found 166.12–923.64 µg/kg using acetone. Compare solvent efficiency via mass balance and matrix-matched calibration to account for tissue-specific matrix effects .

Q. How is stereochemical integrity maintained during functionalization of the oxazolidine ring in 13-{[(3-N-Boc)-...] derivatives?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control C4S and C5R configurations. Monitor stereochemistry via NOESY NMR (e.g., cross-peaks between phenyl and oxazolidine protons) and polarimetry ([α]D = -40.0 to -45.0°). Boc-protection (tert-butoxycarbonyl) at N3 prevents racemization during formylation, as confirmed by X-ray crystallography of intermediates .

Q. What challenges arise in scaling semi-synthetic paclitaxel production from 10-deacetyl Baccatin III?

  • Methodological Answer : Key issues include regioselective acylation at C13 and side-chain coupling efficiency. Optimize using microwave-assisted synthesis (50–80°C, 30 min) with Pd catalysts for cross-coupling. Monitor by LC-MS for byproducts (e.g., C7 or C10 acylated isomers). Process intensification via continuous-flow reactors improves yield (≥85%) and reduces solvent waste .

Q. Data Contradiction Analysis

Q. Why do studies report varying taxane secretion rates in cell cultures?

  • Resolution : Discrepancies arise from differences in cell line viability, medium composition (e.g., carbon source), and secretion-inducing agents (e.g., methyl jasmonate). For example, DKW medium enhances extracellular taxanes, but WPM favors intracellular accumulation. Use transcriptomics (e.g., ABC transporter expression) and metabolomics to identify secretion pathways .

Q. Tables for Key Findings

Factor Optimal Condition Yield (Example) Reference
Basal MediumDKW (vs. WPM, MS)Baccatin III: 12.3 mg/L
Extraction SolventAcetone (1:10 g/mL)Baccatin III: 923.64 µg/kg
Altitude250 m (Vakfıkebir, Turkey)Baccatin III: 923.64 µg/kg
HPLC Purity Criteria≥99.0% (Single impurity <0.5%)Retention time: 8.2 min

特性

IUPAC Name

5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H57NO14/c1-24-28(57-39(53)34-32(26-17-13-11-14-18-26)47(43(8,9)60-34)40(54)61-41(3,4)5)22-46(55)37(58-38(52)27-19-15-12-16-20-27)35-44(10,36(51)33(50)31(24)42(46,6)7)29(49)21-30-45(35,23-56-30)59-25(2)48/h11-20,28-30,32-35,37,49-50,55H,21-23H2,1-10H3/t28-,29-,30+,32-,33+,34+,35-,37-,44+,45-,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUBIUNKJIOPPY-TYRUGJKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H57NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。